Methyl 2-(3-hydroxypiperidin-3-yl)acetate
Description
Methyl 2-(3-hydroxypiperidin-3-yl)acetate is a piperidine-derived ester characterized by a hydroxyl group at the 3-position of the piperidine ring and an acetate ester side chain. Piperidine derivatives are widely studied for their conformational flexibility and ability to engage in hydrogen bonding, which influences their pharmacokinetic properties and supramolecular interactions . The hydroxyl group at the 3-position may enhance solubility compared to non-polar analogs, while the ester moiety offers reactivity for further synthetic modifications.
Properties
IUPAC Name |
methyl 2-(3-hydroxypiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)5-8(11)3-2-4-9-6-8/h9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSSTBOBPWGVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often include the use of solvents such as toluene and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Methyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(3-hydroxypiperidin-3-yl)acetate and Related Compounds
Key Observations:
- Hydroxyl vs.
- Ring Systems: Replacing the piperidine ring with a tetrazole (as in Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) introduces aromaticity and hydrogen-bonding capabilities, which influence crystal packing and supramolecular interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Predicted LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL)** |
|---|---|---|---|---|
| This compound | 0.5 | 1 | 4 | ~50 (moderate) |
| 2-(3-Hydroxypiperidin-3-yl)-N-methylacetamide | -0.2 | 2 | 3 | ~100 (high) |
| Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate | 0.8 | 2 | 3 | ~30 (low) |
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | 1.2 | 1 | 6 | ~10 (low) |
LogP values estimated using ChemDraw. *Solubility inferred from structural analogs.
Key Findings:
- The hydroxyl group in this compound reduces lipophilicity (LogP = 0.5) compared to its amino-substituted analog (LogP = 0.8).
- The tetrazole-containing analog exhibits lower solubility due to increased aromaticity and rigidity .
Biological Activity
Methyl 2-(3-hydroxypiperidin-3-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxyl group and an ester functional group. This unique structure allows for specific interactions within biological systems, contributing to its reactivity and binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The hydroxyl and ester groups are crucial for its reactivity, potentially influencing the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to various physiological effects.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting neurotransmission and cellular signaling.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | < 5 |
| Escherichia coli | 12 | < 10 |
| Pseudomonas aeruginosa | 10 | < 20 |
Antiviral Activity
In addition to antimicrobial effects, preliminary studies have indicated that this compound may possess antiviral properties. This activity is particularly relevant in the context of emerging viral infections, where novel therapeutic agents are urgently needed.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 5 μg/mL, indicating its potential as a lead compound in antibiotic development.
- CNS Targeting : In research exploring compounds for central nervous system (CNS) disorders, this compound was identified as a candidate for further investigation due to its ability to cross the blood-brain barrier. This property makes it a promising candidate for treating neurological conditions such as anxiety and depression.
Research Applications
This compound serves as an important intermediate in organic synthesis and drug development:
- Medicinal Chemistry : It is utilized in synthesizing piperidine-based pharmaceuticals, particularly those targeting CNS disorders.
- Biological Studies : The compound is employed in studies investigating enzyme inhibition and receptor binding dynamics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-hydroxypiperidin-3-yl)acetate, and what factors influence reaction yield and purity?
- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. For example, reacting 3-hydroxypiperidine derivatives with methyl acetates under acid or base catalysis. Key factors include:
- Catalyst choice : Strong acids (e.g., H₂SO₄) or bases (e.g., NaH) to activate the carbonyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature control : Elevated temperatures (60–100°C) accelerate ester formation but may risk hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of alcohol to ester) improves yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group), δ 3.2–3.5 ppm (piperidine CH₂), and δ 1.5–2.5 ppm (piperidine backbone) confirm structure. Hydroxyl protons (δ 1.8–2.2 ppm) may appear broad due to hydrogen bonding.
- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), piperidine carbons (δ 40–60 ppm), and methyl groups (δ 20–25 ppm) .
- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and broad O-H stretch (~3200 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₅NO₃ (MW: 173.21 g/mol) and fragmentation patterns (e.g., loss of CH₃OH) validate the structure .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture absorption .
- Handling : Use gloves and eye protection (H319/H335 hazards). Avoid strong acids/bases to prevent ester cleavage.
- Decomposition : Monitor via HPLC for degradation products (e.g., free piperidine or acetic acid derivatives) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization, SPR) using recombinant enzymes (e.g., kinases, GPCRs).
- Computational modeling : Molecular docking (AutoDock Vina) with target proteins (PDB IDs) to predict binding modes. Adjust protonation states of the piperidine hydroxyl group for accurate simulations .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) to assess pharmacophore contributions .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays) to rule out false positives.
- Batch reproducibility : Compare synthetic batches (HPLC purity >95%) to exclude impurities as confounding factors .
- Meta-analysis : Statistically aggregate data (e.g., pIC₅₀ values) across studies using tools like RevMan, accounting for variables (e.g., cell lines, assay conditions) .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data collection : Use CuKα radiation (λ = 1.54184 Å) on single crystals (0.1–0.2 mm size). Measure θ angles up to 67° for completeness .
- Refinement (SHELXL) :
- Displacement parameters : Anisotropic refinement for non-H atoms.
- Hydrogen bonding : Identify O-H···O/N interactions stabilizing the piperidine ring conformation.
- Challenges : Twinning (addressed via TWIN/BASF commands) or disorder in the ester group (modeled with PART instructions) .
- Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.5 eÅ⁻³) using Olex2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
